molecular formula C20H22N2O3S B4475308 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4475308
M. Wt: 370.5 g/mol
InChI Key: BJRDSGROVGTIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises an indole core, a sulfonamide group, and a tetrahydronaphthalene moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Tetrahydronaphthalene Moiety: The tetrahydronaphthalene moiety can be attached via a Friedel-Crafts acylation reaction, where the indole sulfonamide reacts with an appropriate acyl chloride in the presence of a Lewis acid like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetyl group, yielding the corresponding indole sulfonamide.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in targeting enzymes or receptors involved in diseases.

    Material Science: Its unique structural features make it a candidate for studying organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonamide-sensitive enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indole core and tetrahydronaphthalene moiety provide hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic or biological effects.

Comparison with Similar Compounds

Similar compounds to 1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14(23)22-12-11-16-13-17(9-10-20(16)22)26(24,25)21-19-8-4-6-15-5-2-3-7-18(15)19/h2-3,5,7,9-10,13,19,21H,4,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRDSGROVGTIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
1-acetyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3-dihydro-1H-indole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.